Cas no 83161-56-2 (Rupestonic acid)

Rupestonic acid structure
Rupestonic acid structure
Product Name:Rupestonic acid
Numero CAS:83161-56-2
MF:C15H20O3
MW:248.317504882813
CID:1998086
PubChem ID:24094149
Update Time:2025-06-13

Rupestonic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-3-oxo-1alphaH,7alphaH,10alphaH-guaia-4,11-dien-12-oic acid
    • (+)-pechueloic acid
    • 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)acrylic acid
    • 2-(3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)-acrylic acid
    • Pechueloic acid
    • rupestonic acid
    • 2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
    • MEGxp0_001667
    • 2-((5r,8s,8as)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl) acrylic acid
    • (5R,8S,8aS)-1,2,4,5,6,7,8,8a-Octahydro-3,8-dimethyl-α-methylene-2-oxo-5-azuleneacetic acid (ACI)
    • 5-Azuleneacetic acid, 1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-α-methylene-2-oxo-, [5R-(5α,8α,8aβ)]- (ZCI)
    • Rupestonicacid
    • 83161-56-2
    • E88596
    • HY-N3016
    • NCGC00180565-02
    • MS-23517
    • NCGC00180565-01
    • BRD-K13964656-001-01-2
    • CHEBI:183941
    • AKOS040740904
    • CS-0022973
    • SCHEMBL13250880
    • ACon1_001383
    • CHEMBL1956398
    • Rupestonate
    • 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid
    • 5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
    • DA-57577
    • Rupestonic acid
    • Inchi: 1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1
    • Chiave InChI: ZFHSKBJBODQVBX-AXTRIDKLSA-N
    • Sorrisi: CC1C(=O)C[C@H]2[C@H](CC[C@H](CC=12)C(=C)C(=O)O)C

Proprietà calcolate

  • Massa esatta: 248.14124450 g/mol
  • Massa monoisotopica: 248.14124450 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 445
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 248.32
  • XLogP3: 2.4
  • Superficie polare topologica: 54.4

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Rupestonic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
1.4 Solvents: Dichloromethane ;  50 min, 0 °C
1.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
1.2 Solvents: Dichloromethane ;  50 min, 0 °C
2.1 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
2.4 Solvents: Dichloromethane ;  50 min, 0 °C
2.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: Dichloromethane ;  24 h, 0 °C
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  40 min, 0 °C
3.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  50 min, rt
Riferimento
Synthesis of (+)-pechueloic acid and (+)-aciphyllene. Revision of the structure of (+)-aciphyllene
Blay, Gonzalo; et al, Tetrahedron, 2007, 63(39), 9621-9626

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Acetic acid ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
3.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
4.4 Solvents: Dichloromethane ;  50 min, 0 °C
4.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Acetic acid ;  12 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
4.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
5.4 Solvents: Dichloromethane ;  50 min, 0 °C
5.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ;  12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
7.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
8.4 Solvents: Dichloromethane ;  50 min, 0 °C
8.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h
1.4 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ;  12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
8.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
9.4 Solvents: Dichloromethane ;  50 min, 0 °C
9.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  50 min, rt
Riferimento
Synthesis of (+)-pechueloic acid and (+)-aciphyllene. Revision of the structure of (+)-aciphyllene
Blay, Gonzalo; et al, Tetrahedron, 2007, 63(39), 9621-9626

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
2.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 Solvents: Water
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
3.4 Solvents: Dichloromethane ;  50 min, 0 °C
3.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
3.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
4.4 Solvents: Dichloromethane ;  50 min, 0 °C
4.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Acetic acid ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
4.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
5.4 Solvents: Dichloromethane ;  50 min, 0 °C
5.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Acetic acid ;  12 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
4.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
5.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
5.2 Solvents: Water
6.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water
6.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
6.4 Solvents: Dichloromethane ;  50 min, 0 °C
6.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Acetic acid ;  12 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
5.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
6.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
6.2 Solvents: Water
7.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
7.2 Reagents: Sodium bicarbonate Solvents: Water
7.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
7.4 Solvents: Dichloromethane ;  50 min, 0 °C
7.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Solvents: Water
1.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ;  12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
7.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
8.4 Solvents: Dichloromethane ;  50 min, 0 °C
8.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h
1.5 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ;  12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
8.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
9.4 Solvents: Dichloromethane ;  50 min, 0 °C
9.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
Riferimento
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Rupestonic acid Raw materials

Rupestonic acid Preparation Products

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